Cas no 1504-75-2 (2-Propenal,3-(4-methylphenyl)-)

2-Propenal,3-(4-methylphenyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Propenal,3-(4-methylphenyl)-

- 1-p-Tolylethanone

- 3-(4-methyl-phenyl)-propenal

- 3-p-tolylacrylaldehyde

- 3-p-tolyl-propenal

- 4'-meth

- 4-methylacetophenone

- 4'-Methylacetophenone

- 4-methylcinnamaldehyde

- 4-methyl-cinnamaldehyde

- Acetophenone, 4'-methyl-

- Ethanone, 1-(4-methylphenyl)-

- Melilotal

- p-Acetyltoluene

- para-methylacetophenone

- para-methylcinnamaldehyde

- p-methyl-acetophenone

- p-Methylacetophenone

- p-methylcinnamaldehyde

- p-methylphenyl methyl ketone

- 3-(p-Tolyl)acrylaldehyde

- 2-Propenal, 3-(4-methylphenyl)-

- UNII-9006RI7I1E

- 2-Propenal, 3-(4-methylphenyl)-, (2E)-

- (2E)-3-(4-Methylphenyl)-2-propenal

- p-Methyl-Cinnamaldehyde

- (2E)-3-(4-methylphenyl)prop-2-enal

- p-Methylcinnamaldehyde, 8CI

- (E)-3-p-Tolylacrylaldehyde

- CS-0369179

- (E)-3-(p-tolyl)-acrylaldehyde

- J-501957

- p-methyl hydrocinnamic aldehyde

- Methylcinnamaldehyde, p-

- 1504-75-2

- MFCD08460295

- SCHEMBL566332

- p-methyl cinnamaldehyde

- DTXSID60862681

- FEMA 3640

- (2E)-3-(4-Methylphenyl)-2-propenal #

- EN300-1246750

- (E)-3-(4-methylphenyl)prop-2-enal

- Cinnamaldehyde, p-methyl-

- PK04_096271

- (E)-3-(4-methylphenyl)acrylaldehyde

- P-METHYL CINNAMALDEHYDE [FHFI]

- BS-15463

- 3-(4-Methylphenyl)-2-propenal

- 2-PROPENAL, 3-(4-METHYLPHENYL)-,(2E)

- 56578-35-9

- trans-4-Methylcinnamaldehyde, 90%

- AS-30840

- CHEBI:173613

- AKOS006290470

- 3-p-Tolylprop-2-enal

- (E)-3-(p-Tolyl)acrylaldehyde

- 2-PROPENAL,3-(4-METHYLPHENYL)-,(2E)

- 9006RI7I1E

- 3-P-Tolylpropenal

- FEMA No. 3640

- Q27271258

- 3-p-Tolylacrolein

- CS-W005010

- 3-(P-Methylphenyl)propenal

- NCGC00170999-01

-

- インチ: InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-8H,1H3/b3-2+

- InChIKey: DKOUYOVAEBQFHU-NSCUHMNNSA-N

- ほほえんだ: CC1C=CC(/C=C/C=O)=CC=1

計算された属性

- せいみつぶんしりょう: 146.0732

- どういたいしつりょう: 146.073164938g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 密度みつど: 0.9670

- ゆうかいてん: 41.5°C

- ふってん: 225.81°C (rough estimate)

- 屈折率: 1.5876 (estimate)

- PSA: 17.07

- FEMA: 3640 | P-METHYLCINNAMALDEHYDE

2-Propenal,3-(4-methylphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P67100-5g |

3-(p-Tolyl)acrylaldehyde |

1504-75-2 | 5g |

¥326.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | Y1249712-25g |

2-Propenal, 3-(4-methylphenyl)- |

1504-75-2 | 97% | 25g |

$165 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FY156-5g |

2-Propenal,3-(4-methylphenyl)- |

1504-75-2 | 97% | 5g |

291.0CNY | 2021-07-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FY156-200mg |

2-Propenal,3-(4-methylphenyl)- |

1504-75-2 | 97% | 200mg |

55.0CNY | 2021-07-15 | |

| Aaron | AR001NAP-5g |

2-Propenal, 3-(4-methylphenyl)- |

1504-75-2 | 97% | 5g |

$52.00 | 2025-02-12 | |

| A2B Chem LLC | AA75749-25g |

2-Propenal, 3-(4-methylphenyl)- |

1504-75-2 | 97% | 25g |

$86.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1249712-1g |

2-Propenal, 3-(4-methylphenyl)- |

1504-75-2 | 97% | 1g |

$65 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1249712-5g |

2-Propenal, 3-(4-methylphenyl)- |

1504-75-2 | 97% | 5g |

$100 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P67100-25g |

3-(p-Tolyl)acrylaldehyde |

1504-75-2 | 25g |

¥816.0 | 2021-09-08 | ||

| Alichem | A019138639-25g |

3-(p-Tolyl)acrylaldehyde |

1504-75-2 | 95% | 25g |

400.00 USD | 2021-05-31 |

2-Propenal,3-(4-methylphenyl)- 関連文献

-

Achim Stolle,Thomas Gallert,Christine Schm?ger,Bernd Ondruschka RSC Adv. 2013 3 2112

-

Kun-Quan Chen,Zhong-Hua Gao,Song Ye Org. Chem. Front. 2019 6 405

2-Propenal,3-(4-methylphenyl)-に関する追加情報

Professional Introduction to 2-Propenal,3-(4-methylphenyl)- (CAS No. 1504-75-2)

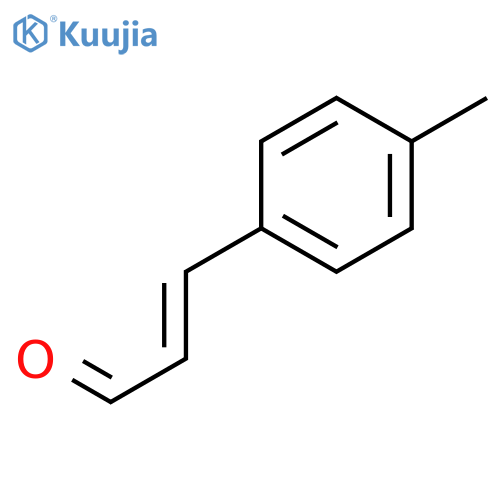

2-Propenal,3-(4-methylphenyl)-, with the chemical name CAS No. 1504-75-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as 3-(4-methylphenyl)acrolein, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development. The presence of an acrolein moiety and a phenyl group with a methyl substituent makes it a versatile intermediate for various chemical transformations.

The compound's molecular structure consists of a propenal backbone (CH₂=CHCHO) attached to a phenyl ring substituted with a methyl group at the para position. This arrangement imparts distinct reactivity and electronic characteristics, making it valuable in the synthesis of more complex molecules. The acrolein group is known for its ability to participate in Michael additions, aldol reactions, and other nucleophilic additions, which are pivotal in constructing carbon-carbon bonds essential for pharmaceutical intermediates.

In recent years, research on 2-Propenal,3-(4-methylphenyl)- has been expanding, particularly in the context of developing novel therapeutic agents. The compound's ability to act as a precursor for biologically active molecules has been explored in several studies. For instance, derivatives of this compound have been investigated for their potential role in anti-inflammatory and antimicrobial applications. The phenyl ring's electron-donating nature through the methyl substituent enhances its interaction with biological targets, making it a promising scaffold for drug design.

One of the most intriguing aspects of 3-(4-methylphenyl)acrolein is its role in polymer chemistry. The acrolein moiety can undergo polymerization reactions, forming polymers with unique properties. These polymers have been studied for their potential use in coatings, adhesives, and even as biodegradable materials. The incorporation of the phenyl group into these polymers further modulates their thermal stability and mechanical strength, making them suitable for high-performance applications.

The synthesis of 2-Propenal,3-(4-methylphenyl)- typically involves the Friedel-Crafts alkylation of benzene derivatives followed by oxidation to introduce the acrolein group. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, allowing for more sustainable production methods. For example, transition metal-catalyzed reactions have enabled the direct functionalization of aromatic rings without harsh conditions, reducing waste and energy consumption.

In pharmaceutical research, the compound has been utilized as a building block for more complex molecules. Its reactivity allows for the introduction of various functional groups at different positions along the molecule, enabling the creation of diverse pharmacophores. This flexibility is particularly valuable in medicinal chemistry, where multiple iterations are often required to optimize drug efficacy and safety profiles.

The biological activity of derivatives of 3-(4-methylphenyl)acrolein has been explored through both computational modeling and experimental studies. Computational methods have helped predict how these compounds might interact with biological targets such as enzymes and receptors. These predictions are then validated through wet lab experiments, providing insights into their potential therapeutic applications.

Recent studies have also focused on the environmental impact of using 2-Propenal,3-(4-methylphenyl)- in chemical processes. Efforts have been made to develop greener synthetic routes that minimize hazardous byproducts and improve atom economy. Such advancements are crucial for ensuring that pharmaceutical production remains sustainable while meeting increasing demand for new drugs.

The compound's role in material science extends beyond polymers. It has been investigated as a precursor for liquid crystals and other advanced materials that require precise molecular alignment. The ability to control these properties through chemical modification makes 3-(4-methylphenyl)acrolein a valuable asset in developing next-generation display technologies and electronic components.

In conclusion, 2-Propenal,3-(4-methylphenyl)- (CAS No. 1504-75-2) is a multifaceted compound with significant applications across organic chemistry, pharmaceutical research, polymer science, and material engineering. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions in these fields. As research continues to uncover new possibilities for this compound, its importance is likely to grow even further.

1504-75-2 (2-Propenal,3-(4-methylphenyl)-) 関連製品

- 56578-35-9((E)-3-(P-Tolyl)acrylaldehyde)

- 104-55-2(Cinnamaldehyde)

- 93614-80-3(3-(3-methylphenyl)prop-2-enal)

- 14371-10-9((E)-Cinnamaldehyde)

- 57194-69-1(cis-Cinnamaldehyde)

- 113538-22-0(3-(4-phenylphenyl)prop-2-enal)

- 1166820-03-6(benzyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate)

- 1157477-77-4(1-Propanol, 3-[[1-(3-bromophenyl)propyl]amino]-)

- 499780-70-0(Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride)

- 1396811-86-1(8-[4-(trifluoromethoxy)benzoyl]-1-oxa-4-thia-8-azaspiro[4.5]decane)